Propyl 3-methoxypropanoate
Description
Propyl 3-methoxypropanoate (C₇H₁₄O₃) is an ester derivative of propanoic acid, featuring a methoxy group at the third carbon of the propanoate chain and a propyl ester group. This compound is structurally characterized by its ether (methoxy) and ester functional groups, which influence its physicochemical properties, such as polarity, boiling point, and solubility. Esters like this are often utilized as solvents, flavoring agents, or intermediates in organic synthesis.
Properties
CAS No. |
5349-56-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propyl 3-methoxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-3-5-10-7(8)4-6-9-2/h3-6H2,1-2H3 |
InChI Key |
JCMFJIHDWDKYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-methoxypropanoate can be synthesized through the esterification reaction between propanol and 3-methoxypropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-methoxypropanoate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Major Products Formed
Hydrolysis: Propanol and 3-methoxypropanoic acid.
Transesterification: A different ester and an alcohol.
Reduction: Propanol and 3-methoxypropanol.
Scientific Research Applications
Propyl 3-methoxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s esters are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of propyl 3-methoxypropanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on general ester chemistry and related derivatives:
Structural Analogues
Methyl 3-Methoxypropanoate (C₅H₁₀O₃): Shorter alkyl chain (methyl vs. propyl) reduces molecular weight (118.13 g/mol vs. 146.18 g/mol for the propyl derivative). Likely higher volatility and lower boiling point compared to the propyl variant.
Ethyl 3-Methoxypropanoate (C₆H₁₂O₃): Intermediate chain length between methyl and propyl esters. Balances solubility in polar/nonpolar solvents due to ethyl group.
3-(2-Methoxyphenyl)propanoic Acid (C₁₀H₁₂O₃, CAS 6342-77-4): Features a phenyl ring with a methoxy substituent, increasing aromaticity and rigidity . Higher melting point (85–89°C) compared to aliphatic esters like Propyl 3-methoxypropanoate, which likely remains liquid at room temperature.
Higher molecular weight (210.16 g/mol) and distinct reactivity compared to non-phosphorylated esters.
Physicochemical Properties (Inferred)
*Estimated values due to lack of direct data.
Functional Group Influence
- Ester Chain Length : Propyl esters typically exhibit lower volatility and higher hydrophobicity than methyl/ethyl analogues.
- Aromatic vs. Aliphatic: Phenyl-containing derivatives (e.g., 3-(2-Methoxyphenyl)propanoic acid) display distinct thermal stability and electronic properties .
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